2,4-Bis(propan-2-yl)pyridin-3-amine
Overview
Description
Pyridin-3-amine compounds belong to the class of organic compounds known as 3-alkylindoles . These compounds are characterized by an indole moiety that carries an alkyl chain at the 3-position .
Molecular Structure Analysis
The molecular structure of similar compounds often involves coordination with other elements. For instance, in one study, each zinc (II) ion was coordinated with two pyridyl amines, a tertiary amine, an alkoxide oxygen, and a phosphate oxygen to form a trigonal bipyramidal geometry .Chemical Reactions Analysis
Again, while specific reactions involving “2,4-Bis(propan-2-yl)pyridin-3-amine” are not available, similar compounds have been used in the development of new therapies . For instance, pyridopyrimidines have been used on several therapeutic targets .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques such as IR spectrum, NMR spectrum, and elemental analysis .Scientific Research Applications
Coordination Chemistry and Catalysis
Synthesis of Polydentate Macrocycle Ligands : Compounds related to 2,4-Bis(propan-2-yl)pyridin-3-amine have been used to synthesize new macrocyclic Schiff bases acting as artificial anion receptors. These ligands selectively bind hydrosulfate and dihydrophosphate anions, showcasing potential in selective anion recognition and separation processes (Katayev et al., 2005).
Catalysis in Hydrolysis Reactions : Zinc(II) complexes of tripodal pyridyl-amine ligands with alcohol pendants, structurally related to this compound, have been found to catalyze the hydrolysis of phosphate diesters, indicating their utility in biomimetic catalysis and environmental remediation (Zhang & Liang, 2006).
Olefin Epoxidation : Polypyrrole-functionalized ruthenium carbene catalysts, incorporating pyridyl-amine ligands, demonstrated efficiency in olefin epoxidation. These catalysts offer a heterogeneous system for olefin epoxidation with high turnover numbers and good selectivity, suggesting applications in green chemistry and industrial processes (Dakkach et al., 2014).
Material Science
- Metal-Organic Frameworks (MOFs) : The structural versatility of bis-pyridyl-bis-amide ligands, related to this compound, has been exploited in the assembly of Zn/Cd coordination polymers. These polymers exhibit diverse structures, including helices and polycatenane, with applications in gas storage, separation, and catalysis (Wang et al., 2013).
Sensor Technology
- Fluorescent Sensors : Novel fluorescent dyes based on pyrazoloquinoline skeleton, incorporating pyridin-2-ylmethyl groups, have been developed for the fluorescence detection of inorganic cations. These compounds, related to this compound, show promise in bioimaging and environmental monitoring due to their high sensitivity and selectivity (Mac et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the research of similar compounds involve the development of new drugs. For instance, imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Properties
IUPAC Name |
2,4-di(propan-2-yl)pyridin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-7(2)9-5-6-13-11(8(3)4)10(9)12/h5-8H,12H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPZLGUFXBSUFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NC=C1)C(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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